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Cucurbitacine-X-glucoside - 74080-86-7

Cucurbitacine-X-glucoside

Catalog Number: EVT-14575451
CAS Number: 74080-86-7
Molecular Formula: C36H52O11
Molecular Weight: 660.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cucurbitacine-X-glucoside is typically isolated from various species within the Cucurbitaceae family. Notable sources include Siraitia grosvenorii (commonly known as monk fruit) and Citrullus lanatus (watermelon). These plants have been traditionally used in herbal medicine for their health benefits, which include treatment for fever, pain, and inflammation .

Classification

Cucurbitacine-X-glucoside falls under the classification of triterpenoid saponins. It is specifically categorized as a cucurbitacin glycoside due to its glycosylated structure, which includes a sugar moiety attached to the cucurbitacin backbone. This classification is significant as it influences the compound's biological activity and solubility .

Synthesis Analysis

Methods

The synthesis of Cucurbitacine-X-glucoside can be achieved through enzymatic glycosylation processes. One effective method involves using uridine diphosphate glucose as a glycosyl donor in reactions catalyzed by specific glycosyltransferases. Recent studies have demonstrated that combining glycosyltransferase with sucrose synthase facilitates efficient synthesis pathways, achieving high conversion rates of substrates like cucurbitacin F .

Technical Details

The synthesis process typically involves:

  • Enzymatic Reactions: Utilizing purified glycosyltransferases that exhibit specificity towards cucurbitacin substrates.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is employed post-reaction to isolate and purify the synthesized glucosides. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy are used for structural confirmation .
Molecular Structure Analysis

Structure

Cucurbitacine-X-glucoside has a complex molecular structure characterized by a triterpenoid core and one or more glucose units attached via glycosidic bonds. The molecular formula typically includes a significant number of carbon (C), hydrogen (H), and oxygen (O) atoms, reflecting its glycosidic nature.

Data

Chemical Reactions Analysis

Reactions

Cucurbitacine-X-glucoside undergoes various chemical reactions typical of triterpenoids, including hydrolysis, oxidation, and further glycosylation. The stability and reactivity of this compound can be influenced by the presence of functional groups on its molecular structure.

Technical Details

  • Hydrolysis: The glycosidic bond can be cleaved under acidic or enzymatic conditions, releasing free cucurbitacin and glucose.
  • Oxidation: Certain functional groups may undergo oxidation reactions, potentially altering the compound's bioactivity .
Mechanism of Action

Process

The mechanism of action for Cucurbitacine-X-glucoside primarily involves its interaction with cellular signaling pathways. It has been shown to inhibit various enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, making it a candidate for managing diabetes .

Data

Molecular docking studies indicate that Cucurbitacine-X-glucoside binds effectively to target enzymes, stabilizing interactions through hydrophobic forces. This binding affinity suggests potential therapeutic applications in metabolic disorders .

Physical and Chemical Properties Analysis

Physical Properties

Cucurbitacine-X-glucoside typically appears as a white to pale yellow crystalline solid. It is soluble in polar solvents like water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Melting Point: Specific melting points may vary based on purity but generally fall within a range typical for triterpenoids.
  • Stability: The compound is stable under neutral pH but may degrade under extreme acidic or basic conditions .
Applications

Scientific Uses

Cucurbitacine-X-glucoside has garnered attention in scientific research for its potential therapeutic properties:

  • Anticancer Activity: Studies have shown that it exhibits cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects: Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
  • Diabetes Management: As an α-glucosidase inhibitor, it may help regulate blood sugar levels in diabetic patients .
Biosynthesis and Occurrence in Plant Systems

Phylogenetic Distribution in Cucurbitaceae and Allied Families

Cucurbitacin-X-glucosides are bitter, oxygenated tetracyclic triterpenoid glycosides primarily synthesized by species within the Cucurbitaceae family, though their occurrence extends to select allied families in the Cucurbitales order. Comparative genomic analyses reveal that the biosynthetic machinery for these compounds arose early in the evolution of Cucurbitales, facilitated by an order-wide paleotetraploidization event (~90–102 MYA) that duplicated key metabolic genes [6] [10]. Within Cucurbitaceae, cucurbitacin-X-glucosides exhibit species-specific distributions:

  • Cucumber (Cucumis sativus): Primarily accumulates cucurbitacin C 3-O-β-glucoside
  • Melon (Cucumis melo): Rich in cucurbitacin B glucosides
  • Watermelon (Citrullus lanatus): Produces cucurbitacin E glycoside (CEG/elaterinide) as the dominant form [1] [8]
  • Bitter Hawkesbury Watermelon (BHW): Selected genotype with exceptionally high CEG concentrations (0.1–1.5 mg/g fresh weight) [8]
  • Luffa spp.: Accumulates isocucurbitacin B, cucurbitacin D, and cucurbitacin F glucosides [9]

Beyond Cucurbitaceae, Begonia (Begoniaceae) retains genomic signatures of the ancestral Cucurbitales tetraploidization but lacks functional cucurbitacin pathways, indicating lineage-specific gene loss [10]. Hemsleya (Cucurbitaceae) produces prescription cucurbitacin IIa glycosides, highlighting medicinal diversification within the family [7].

Table 1: Phylogenetic Distribution of Key Cucurbitacin-X-Glucosides

Plant SpeciesDominant Cucurbitacin-X-GlucosideTissue Localization
Cucumis sativusCucurbitacin C-3-O-glucosideFruit exocarp, leaves
Citrullus lanatus (BHW)Cucurbitacin E-glycoside (CEG)Fruit mesocarp, roots
Cucumis meloCucurbitacin B glucosidesRoots, young fruit
Luffa acutangulaCucurbitacin D-glucosideImmature fruit, leaves
Siraitia grosvenoriiMogroside derivativesFruit

Biosynthetic Pathways and Enzymatic Regulation

Cucurbitacin-X-glucoside biosynthesis initiates via the cyclization of 2,3-oxidosqualene to cucurbitadienol, catalyzed by oxidosqualene cyclase (OSC, Bi gene product) [1] [9]. This rate-limiting step is followed by a series of oxidative modifications mediated by cytochrome P450 monooxygenases (CYPs) and acetylations by acetyltransferases (ACTs):

  • Core Skeleton Formation:
  • Bi (cucurbitadienol synthase) generates the triterpenoid backbone [1] [9].
  • Conserved gene clusters containing Bi, CYP450s, and ACT coordinate early modifications (e.g., C25 hydroxylation by CYP81Q58) [1].
  • Species-Specific Tailoring:
  • Cucurbitacin E synthesis requires C2 hydroxylation by CYP81Q59 and C11/C20 oxidation by CYP87D19 orthologs [1] [7].
  • Cucurbitacin B formation involves C25 acetylation by ACTs (e.g., CmACT in melon) [1] [3].
  • Glycosylation Entry Point:
  • UDP-glucosyltransferases (UGTs) attach glucose to hydroxylated/acetylated intermediates.
  • Example: Cucurbitacin C-3-O-glucosylation by UGT73AM3 in cucumber [4] [9].

Table 2: Key Enzymes in Cucurbitacin-X-Glucoside Biosynthesis

Enzyme ClassGene ExamplesFunctionSpecies Specificity
Oxidosqualene cyclaseBi (e.g., CsBi, CmBi)Catalyzes cucurbitadienol formationConserved in Cucurbitaceae
Cytochrome P450CYP81Q59, CYP87D20C2/C11 hydroxylation; C11 carbonyl formationCucumber, watermelon, melon
AcetyltransferaseACT1, ACT3Acetylates C25 (CuB/E) or C16 (novel derivatives)Watermelon, melon
UDP-glucosyltransferaseUGT73AM3, UGT74AC1 (GT-SM)Glucosylates C3, C2, or C24 hydroxyl groupsCucumber, Siraitia

Regulatory Control:

  • Transcription factors Bt (bitter fruit) and Bl (bitter leaf) activate cluster genes in a tissue-specific manner [1] [9].
  • Abiotic stress (drought) and abscisic acid (ABA) induce Bi and CYP expression via AREB1 binding to ABA-responsive elements (ABREs) in promoters [9].

Role of Glycosylation in Structural Diversification

Glycosylation profoundly alters cucurbitacin solubility, bioactivity, and ecological functions. UGTs exhibit regioselectivity toward distinct hydroxyl groups on cucurbitagin aglycones:

  • C3-OH Glycosylation:
  • UGT73AM3 specifically glucosylates cucurbitacin C at C3 in cucumber, yielding a less cytotoxic derivative [4] [9].
  • This modification reduces membrane permeability and bitterness intensity compared to aglycones [4].

  • C2-OH Glycosylation:

  • Engineered UGT74AC1 (GT-SM mutant) transfers glucose to C2-OH of cucurbitacin F 25-acetate with high efficiency (k~cat~/K~m~ = 120 s⁻¹μM⁻¹) [4].
  • Molecular dynamics simulations confirm C2-OH’s catalytic proximity to the UDP-glucose donor due to hydrophobic interactions stabilizing substrate orientation [4].

  • C24/C25 Glycosylation:

  • UGT720-269-1 glucosylates mogrol (cucurbitacin analog) at C24 in Siraitia grosvenorii [4].
  • CEG (cucurbitacin E-2-O-glucoside) in watermelon features glycosylation at C2, enhancing water solubility [8].

Biosynthetic Flexibility:

  • Acetyltransferases like ACT3 broaden structural diversity by acetylating C16-OH of multiple substrates (CuB, CuD, CuE), generating novel derivatives (e.g., 16-O-acetyl CuD) [3].
  • Sequential acetyl-glucosyl modifications yield amphiphilic molecules (e.g., CuE-Glu acetylated at C16), altering ecological signaling functions [3] [8].

Tissue-Specific Accumulation Patterns in Host Plants

Cucurbitacin-X-glucosides accumulate non-uniformly across plant tissues, influenced by developmental cues and environmental stressors:

  • Fruit-Specific Accumulation:
  • In cucumber and watermelon, Bt transcriptionally activates biosynthetic clusters in fruit exocarp and mesocarp [1] [8].
  • CEG levels in BHW peak in immature fruit (26–34 DAP) and decline upon ripening, correlating with soluble solids accumulation [8].
  • Promoter mutations in Bt eliminate fruit bitterness in domesticated varieties [1].

  • Root/Leaf-Specific Production:

  • Bl and CmBr regulators drive cucurbitacin synthesis in roots and leaves of melon and watermelon, providing herbivore defense [1] [9].
  • Luffa roots show 5-fold higher cucurbitacin D-glucoside than fruits under drought stress [9].

Table 3: Factors Influencing Tissue-Specific Accumulation

FactorEffect on AccumulationMolecular MechanismExample Species
Fruit maturity↓ in ripe fruitTranscriptional repression of BtWatermelon [8]
Drought stress↑ in roots/leavesABA-induced AREB1 activation of Bi/CYPsLuffa [9]
Genetic domestication↓ in fruit mesocarpBt promoter mutationsCucumber, melon [1]
Tissue typeRoots > leaves > fruit (in undomesticated spp.)Differential Bl/Bt expressionWatermelon, melon [1]

Environmental Modulation:

  • Drought and ABA treatments upregulate Bi, CYP87D19, and UGTs in Luffa, increasing cucurbitacin D-glucoside by 3.8-fold [9].
  • Cross-pollination between high- and low-CEG BHW genotypes confirms heritable accumulation patterns, though half-sibling families show variability [8].

Concluding Remarks

Cucurbitacin-X-glucosides exemplify structural and ecological diversification mediated by conserved biosynthetic frameworks in Cucurbitales. Their tissue-specific occurrence and stress-responsive regulation underscore adaptive roles in plant defense. Future advances in enzymatic characterization (particularly UGT/ACT engineering) and comparative genomics will further elucidate evolutionary drivers of their structural complexity.

Properties

CAS Number

74080-86-7

Product Name

Cucurbitacine-X-glucoside

IUPAC Name

(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-17-[(E,2R)-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C36H52O11

Molecular Weight

660.8 g/mol

InChI

InChI=1S/C36H52O11/c1-17(2)9-12-24(39)36(8,45)29-20(38)14-33(5)23-11-10-18-19(35(23,7)25(40)15-34(29,33)6)13-21(30(44)32(18,3)4)46-31-28(43)27(42)26(41)22(16-37)47-31/h9-10,12-13,17,19-20,22-23,26-29,31,37-38,41-43,45H,11,14-16H2,1-8H3/b12-9+/t19-,20-,22-,23+,26-,27+,28-,29+,31-,33+,34-,35+,36+/m1/s1

InChI Key

VUWQDBVUAUCVJP-HNSCCJSDSA-N

Canonical SMILES

CC(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O

Isomeric SMILES

CC(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O

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